

Photophysical properties of 9,10-Diphenylanthracene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9,10-Diphenylanthracene

Cat. No.: B110198

[Get Quote](#)

An In-depth Technical Guide to the Photophysical Properties of **9,10-Diphenylanthracene**

Introduction

9,10-Diphenylanthracene (DPA) is a polycyclic aromatic hydrocarbon (PAH) that appears as a slightly yellow powder.^[1] It is a highly efficient blue-emitting fluorophore widely utilized in diverse scientific and technological fields. Its rigid molecular structure, composed of an anthracene core with two phenyl groups at the 9 and 10 positions, imparts exceptional photostability and a high fluorescence quantum yield. These characteristics make DPA a benchmark compound for blue emission and a critical component in applications ranging from organic light-emitting diodes (OLEDs) and molecular sensors to advanced photophysical processes like chemiluminescence and photon upconversion.^{[1][2]} This guide provides a comprehensive overview of the core photophysical properties of DPA, detailed experimental protocols for their measurement, and a description of the key mechanisms in which it participates.

Core Photophysical Properties

The photophysical behavior of DPA is characterized by strong absorption in the near-UV region, intense blue fluorescence, and a significant Stokes shift. Its properties can be influenced by the solvent environment and crystal polymorphism.

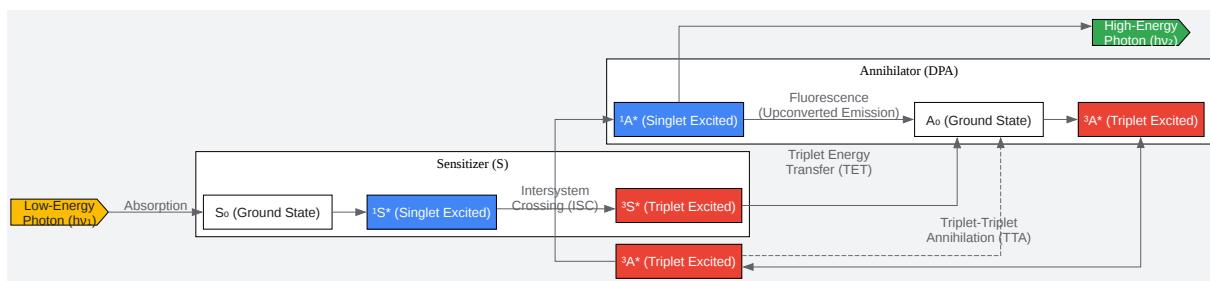
- **Absorption and Emission Spectra:** In cyclohexane, DPA exhibits a characteristic absorption spectrum with a primary peak around 373 nm.^{[3][4]} The fluorescence emission is a

structured band with its maximum peak at approximately 426 nm, resulting in a vibrant blue light.[4][5]

- **Molar Extinction Coefficient:** The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. For DPA in cyclohexane, a benchmark value is $14,000 \text{ cm}^{-1}/\text{M}$ at 372.5 nm.[3][6]
- **Stokes Shift:** The Stokes shift, the difference between the maximum absorption and emission wavelengths, is approximately 53 nm for DPA in cyclohexane, calculated from an excitation peak of 373 nm and an emission peak of 426 nm.[4][5]
- **Fluorescence Quantum Yield (Φ_f):** DPA is renowned for its very high fluorescence quantum yield, often approaching unity in non-polar solvents, which signifies that nearly every absorbed photon is converted into an emitted fluorescent photon.[3] However, the value can vary with the solvent. For instance, the quantum yield is 0.95 in ethanol and 0.86 in cyclohexane.[7]
- **Fluorescence Lifetime (τ_f):** The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For DPA, this is typically in the nanosecond range, with a value of 7.58 ns measured in cyclohexane and 8.19 ns in ethanol.[7]
- **Triplet State Properties:** While DPA is a highly efficient fluorescer, it can undergo intersystem crossing to a triplet state. The quantum yield for triplet formation in a benzene solution is quite small, around 0.04.[8] The resulting triplet state has a much longer lifetime, on the order of milliseconds (e.g., 3.4 ms in toluene), which is critical for its role in triplet-triplet annihilation processes.[9]

Data Presentation: Summary of Photophysical Parameters

The quantitative photophysical data for **9,10-Diphenylanthracene** are summarized in the table below for easy comparison.


Property	Value	Solvent	Citation
Absorption Max (λ_{abs})	~373 nm	Cyclohexane	[4]
Emission Max (λ_{em})	~426 nm	Cyclohexane	[4][5]
Molar Extinction Coefficient (ϵ)	14,000 cm^{-1}/M at 372.5 nm	Cyclohexane	[3][6]
Stokes Shift	~53 nm	Cyclohexane	[4][5]
Fluorescence Quantum Yield (Φ_f)	0.86	Cyclohexane	[7]
	0.95	Ethanol	[7]
	0.93	3-Methylpentane	[7]
	0.82	Benzene	[7]
Fluorescence Lifetime (τ_f)	7.58 ns	Cyclohexane	[7]
	8.19 ns	Ethanol	[7]
	7.88 ns	3-Methylpentane	[7]
	7.34 ns	Benzene	[7]
Triplet State Lifetime (τ_T)	3.4 ms	Toluene	[9]
Triplet Formation Quantum Yield (Φ_{ISC})	0.04 ± 0.02	Benzene	[8]

Key Photophysical Processes and Applications

DPA's unique properties enable its use in several advanced applications, most notably as an annihilator in triplet-triplet annihilation photon upconversion and as an emitter in chemiluminescence.

Triplet-Triplet Annihilation Photon Upconversion (TTA-UC)

TTA-UC is a process that converts two low-energy photons into one higher-energy photon. In this mechanism, DPA typically functions as the "annihilator." A sensitizer molecule first absorbs a low-energy photon and, via intersystem crossing, forms a long-lived triplet state. This triplet energy is then transferred to a DPA molecule. When two DPA molecules in their triplet state collide, they undergo annihilation: one molecule is promoted to its higher-energy excited singlet state, while the other returns to the ground state. The excited DPA molecule then emits a high-energy (upconverted) photon through fluorescence.[9][10]

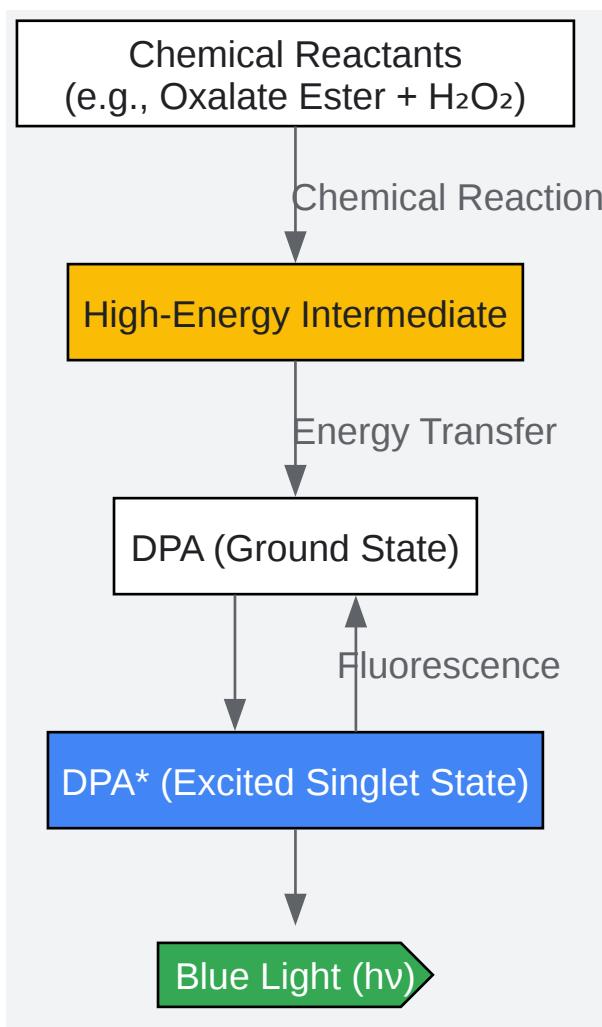

[Click to download full resolution via product page](#)

Diagram of the Triplet-Triplet Annihilation Upconversion (TTA-UC) process with DPA as the annihilator.

Chemiluminescence

DPA is widely used as the emitter in chemiluminescent systems, such as commercial glow sticks, to produce blue light.[1] In a typical system, a chemical reaction (e.g., the oxidation of a

phenyl oxalate ester by hydrogen peroxide) generates a high-energy chemical intermediate. This intermediate transfers its energy to a DPA molecule, promoting it to an excited singlet state. The excited DPA then relaxes to its ground state by emitting a photon, resulting in visible light. The color of the light is determined by the fluorescence spectrum of the dye, which is blue for DPA. DPA is also studied in electrogenerated chemiluminescence (ECL), where the excited state is generated through electrochemical reactions.[11][12][13]

[Click to download full resolution via product page](#)

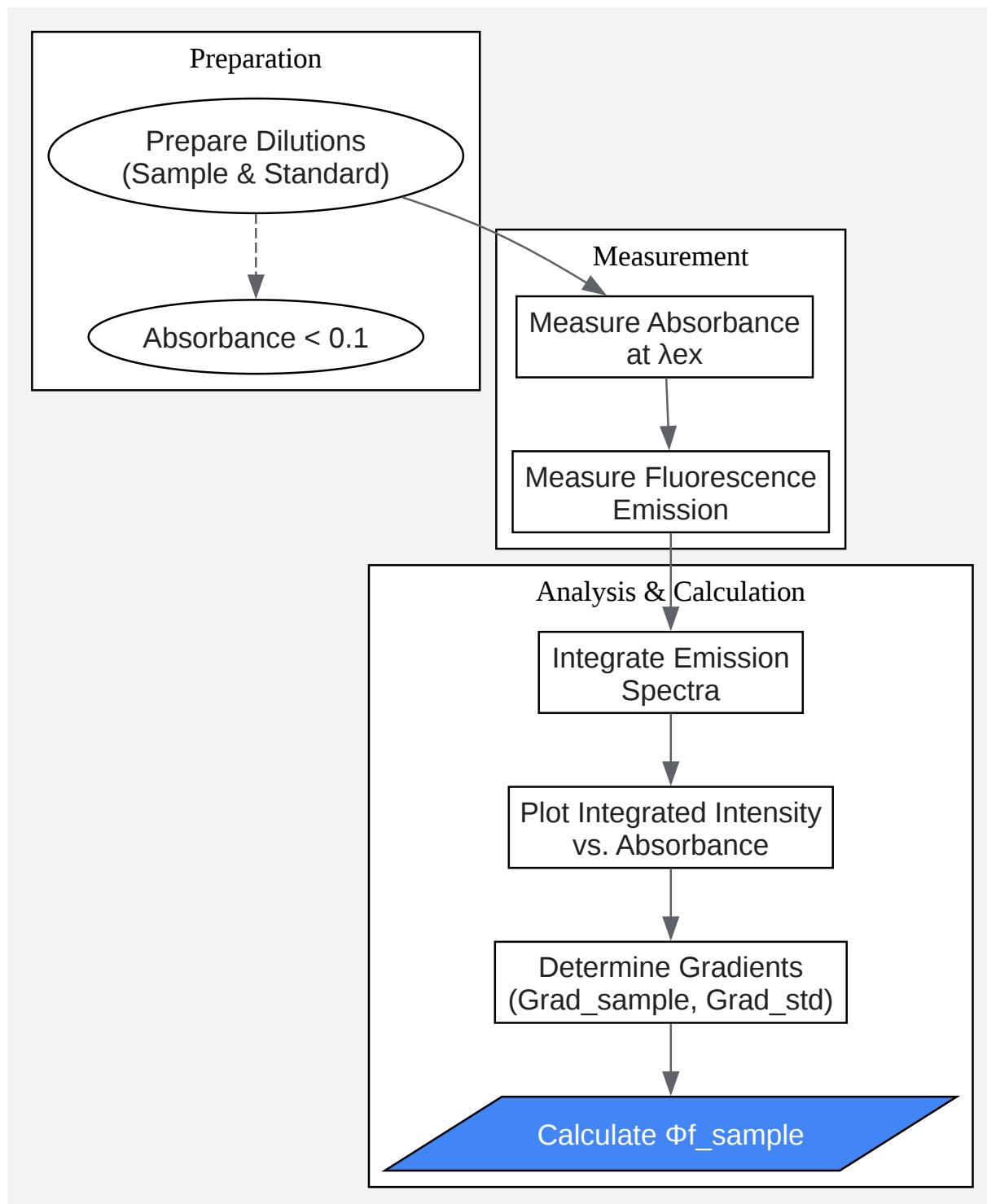
Generalized workflow for DPA-based chemiluminescence.

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for key measurements.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorbance of DPA at various wavelengths.

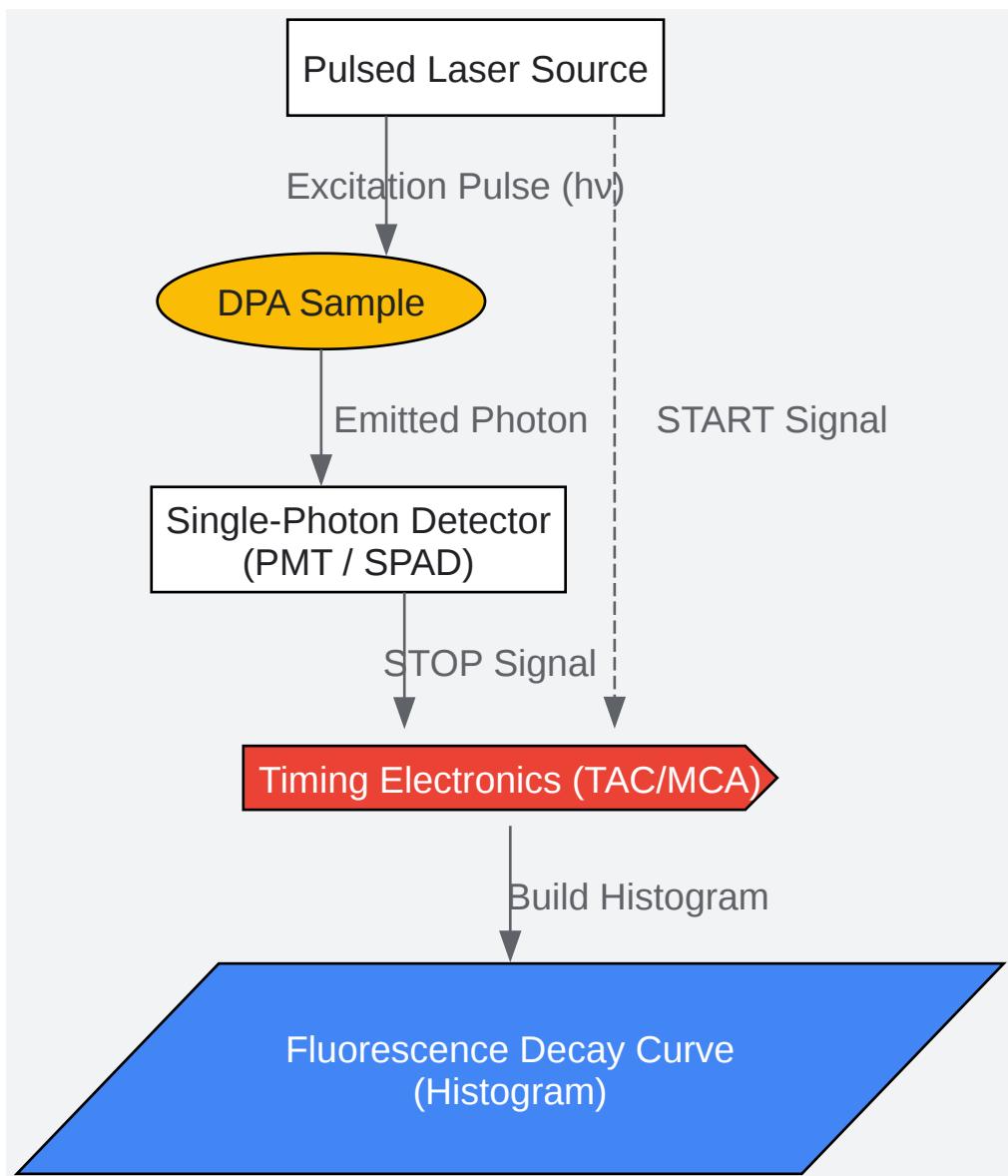

- **Instrumentation:** A dual-beam spectrophotometer (e.g., Cary 3) is typically used.[3]
- **Methodology:**
 - A solution of DPA in a spectroscopic-grade solvent (e.g., cyclohexane) is prepared in a quartz cuvette with a known path length (typically 1 cm).
 - A reference cuvette containing only the pure solvent is placed in the reference beam path.
 - The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-450 nm).
 - Typical instrument parameters include a spectral bandwidth of 1.0 nm, a data interval of 0.25 nm, and a scan rate of around 112.5 nm/min.[3]

Fluorescence Quantum Yield (Φ_f) Determination

The relative method, comparing the sample to a standard of known quantum yield, is most common.[14]

- **Instrumentation:** A spectrofluorometer (e.g., Spex Fluorolog 3) and a UV-Vis spectrophotometer are required.[2]
- **Standard:** A well-characterized standard with a known quantum yield, such as quinine sulfate in 0.1 M H₂SO₄, is used.[15]
- **Methodology:**
 - **Solution Preparation:** Prepare a series of five to six dilutions for both the DPA sample and the quantum yield standard in their respective solvents. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1 to prevent inner filter effects.[14][15]

- Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the exact absorbance at the excitation wavelength.
- Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).
- Data Analysis: a. Integrate the area under the fluorescence emission curve for each spectrum. b. Plot the integrated fluorescence intensity versus absorbance for both the DPA sample and the standard. c. Determine the slope (gradient) of the linear fit for both plots.
- Calculation: Calculate the quantum yield of DPA using the following equation:[14]
$$\Phi_f_{sample} = \Phi_f_{std} * (Grad_{sample} / Grad_{std}) * (n_{sample}^2 / n_{std}^2)$$
 where Grad is the gradient from the plot and n is the refractive index of the solvent.


[Click to download full resolution via product page](#)

Workflow for the relative determination of fluorescence quantum yield.

Fluorescence Lifetime (τ_f) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range.[16][17]

- Instrumentation: A TCSPC system includes a high-repetition-rate pulsed light source (e.g., a 377 nm picosecond laser diode), a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics (Time-to-Amplitude Converter and Multichannel Analyzer).[2][17]
- Methodology:
 - The sample is excited by a short pulse of light from the laser.
 - Each laser pulse generates a "start" signal for the timing electronics.
 - The detector captures the first photon emitted from the sample after excitation, which generates a "stop" signal.
 - The time difference between the "start" and "stop" signals is measured precisely.
 - This process is repeated thousands or millions of times, and a histogram of the number of photons detected versus their arrival time after the excitation pulse is constructed.
 - This histogram represents the fluorescence decay curve, which is then fitted to an exponential function to extract the fluorescence lifetime (τ_f).[16][18]

[Click to download full resolution via product page](#)

Experimental workflow for Time-Correlated Single Photon Counting (TCSPC).

Conclusion

9,10-Diphenylanthracene stands out as a preeminent organic fluorophore due to its exceptional photophysical characteristics. Its high fluorescence quantum yield, excellent photostability, and well-defined blue emission make it an invaluable tool for researchers and a critical component in various photonic applications. The long lifetime of its triplet state further extends its utility into complex photophysical schemes such as TTA-UC. A thorough

understanding of its properties and the methodologies used to characterize them is essential for the continued development of next-generation optical materials and devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9,10-Diphenylanthracene - Wikipedia [en.wikipedia.org]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 3. 9,10-Diphenylanthracene [omlc.org]
- 4. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 5. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 6. PhotochemCAD | 9,10-Diphenylanthracene [photochemcad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Electrogenerated chemiluminescence of 9,10-diphenylanthracene, rubrene" by David J. Vinyard, Shujun Su et al. [repository.lsu.edu]
- 12. Upconverted blue electrochemiluminescence of 9,10-diphenylanthracene with ultrafast response on photo-electro functional DNA/Ru(bpy)32+ hybrid electrode - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]
- 18. physicsopenlab.org [physicsopenlab.org]
- To cite this document: BenchChem. [Photophysical properties of 9,10-Diphenylanthracene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110198#photophysical-properties-of-9-10-diphenylanthracene\]](https://www.benchchem.com/product/b110198#photophysical-properties-of-9-10-diphenylanthracene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com